molecular formula C17H18BrNO2S B3016033 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097902-40-2

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B3016033
CAS No.: 2097902-40-2
M. Wt: 380.3
InChI Key: BAPLZGIIDXFOLS-UHFFFAOYSA-N
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Description

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, an oxane ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an amine-substituted benzamide.

Scientific Research Applications

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples are:

  • 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
  • 2-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
  • 2-iodo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide.

Uniqueness

What sets 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the bromine atom, oxane ring, and thiophene ring in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPLZGIIDXFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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